molecular formula C14H13BrN2O3 B5775646 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide

5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide

Cat. No. B5775646
M. Wt: 337.17 g/mol
InChI Key: NHNCCWJFBCZYTR-UHFFFAOYSA-N
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Description

5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide is a chemical compound with the molecular formula C14H13BrN2O3 . It has a molecular weight of 337.17 .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide consists of a pyridine ring substituted at position 3 by a carboxamide group . The compound also contains bromine and methoxy groups, contributing to its unique properties .

Scientific Research Applications

Psychoactive Substance Research

25B-NBF belongs to the phenethylamine class and acts as a potent agonist of the 5-hydroxytryptamine (5-HT) receptor . Researchers have investigated its psychoactive effects, receptor binding affinity, and potential therapeutic applications. Understanding its mechanism of action can provide insights into neurotransmitter systems and brain function.

Metabolism and Elimination Studies

Despite its psychoactive properties, little is known about 25B-NBF’s metabolism and elimination. Researchers have explored its metabolic characteristics in human hepatocytes using liquid chromatography–mass spectrometry. The compound undergoes extensive metabolism, yielding 33 metabolites via hydroxylation, O-demethylation, glucuronidation, and other pathways. Enzymes such as CYP1A1, CYP2D6, and UGT2B7 play key roles in its biotransformation .

Neurochemical Effects

Studies have explored 25B-NBF’s impact on neurotransmitter release. It exhibits high binding affinity for 5-HT2A/C serotonin receptors and may influence dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release in brain regions like the frontal cortex, striatum, and nucleus accumbens . Investigating these effects sheds light on its potential therapeutic applications.

properties

IUPAC Name

5-bromo-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-19-11-3-4-13(20-2)12(6-11)17-14(18)9-5-10(15)8-16-7-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNCCWJFBCZYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,5-dimethoxyphenyl)nicotinamide

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